Cocarboxylase

Vue d'ensemble

Description

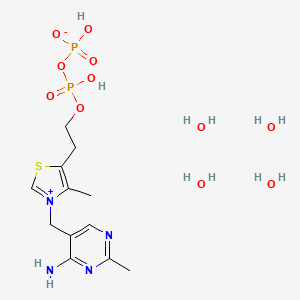

Cocarboxylase, also known as Thiamine pyrophosphate (TPP or ThPP), or Thiamine diphosphate (ThDP), is a derivative of thiamine (vitamin B1). It is produced by the enzyme thiamine diphosphokinase and is present in all living systems, where it catalyzes several biochemical reactions .

Synthesis Analysis

Cocarboxylase is synthesized enzymatically from thiamine monophosphate in the presence of ATP and Mg2+ . The process has been studied extensively, and it has been found that the synthesis includes two stages – preparation of polyphosphoric acid (phosphorylating agent) and phosphorylation of thiamine chloride .

Molecular Structure Analysis

The molecular formula of Cocarboxylase is C12H18N4O7P2S. It has an average mass of 424.306 Da and a monoisotopic mass of 424.037140 Da .

Chemical Reactions Analysis

Biotin-dependent carboxylases, which include Cocarboxylase, have two distinct enzymatic activities and catalyze their reactions in two steps. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor .

Physical And Chemical Properties Analysis

Cocarboxylase has 11 H bond acceptors and 5 H bond donors. It has 8 freely rotating bonds. Its polar surface area is 220 Å2 .

Applications De Recherche Scientifique

1. Biogenesis of Cocarboxylase in Escherichia coli

- Summary of Application: Cocarboxylase, also known as Thiamine pyrophosphate (TPP), plays a crucial role in the biogenesis of Escherichia coli. It is formed from thiamine monophosphate in the presence of ATP and Mg 2+ .

- Methods of Application: The enzyme Thiamine monophosphate kinase, which catalyzes the formation of TPP, has been purified from crude extracts of E. coli K12 . The reaction has a pH optimum around 8.0 and the apparent K m values for thiamine monophosphate and ATP are 1.1×10 −5 M and 2.7×10 −4 M, respectively .

- Results or Outcomes: Among the univalent cations tested, K +, NH 4+, and Rb + markedly activated the enzyme activity, whereas Li +, Na +, and Cs + antagonized the stimulatory effect of K + .

2. Activation of Mitochondrial 2-Oxoglutarate Dehydrogenase by Cocarboxylase in Human Lung Adenocarcinoma Cells A549

- Summary of Application: Cocarboxylase activates mitochondrial 2-oxoglutarate dehydrogenase in human lung adenocarcinoma cells A549 in a p53/p21-dependent manner, impairing cellular redox state .

- Methods of Application: The study was conducted on lung adenocarcinoma cells A549 with the p53–p21 pathway as fully functional or perturbed by p21 knockdown . The molecular mechanisms of Cocarboxylase action on cellular viability and their interplay with the cisplatin and p53–p21 pathways were characterized .

- Results or Outcomes: Despite the well-known antioxidant properties of thiamine, A549 cells exhibit decreases in their reducing power and glutathione level after incubation with 5 mM Cocarboxylase . This is not observed in non-cancer epithelial cells Vero . Moreover, thiamine deficiency elevates glutathione in A549 cells .

3. Treatment of Diabetic Coma

- Summary of Application: Cocarboxylase is used in combination with Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat diabetic coma .

- Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .

- Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .

4. Treatment of Hyperemesis Gravidarum

- Summary of Application: Cocarboxylase is used in combination with Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat Hyperemesis Gravidarum, a severe form of nausea and vomiting in pregnancy .

- Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .

- Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .

5. Treatment of Eclampsia

- Summary of Application: Cocarboxylase is used in combination with Pyridoxal phosphate, Flavin mononucleotide, and Nicotinamide to treat Eclampsia, a severe condition that can occur during pregnancy .

- Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .

- Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .

6. Treatment of Neuritis

- Summary of Application: Cocarboxylase is used in combination with Flavin mononucleotide, Pyridoxal phosphate, and Nicotinamide to treat Neuritis, inflammation of the nerves .

- Methods of Application: The specific methods of application would depend on the patient’s condition and should be determined by a healthcare professional .

- Results or Outcomes: The outcomes can vary depending on the individual patient’s response to treatment .

Propriétés

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLNRGPRQYTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O11P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cocarboxylase tetrahydrate | |

CAS RN |

68684-55-9 | |

| Record name | Cocarboxylase tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)